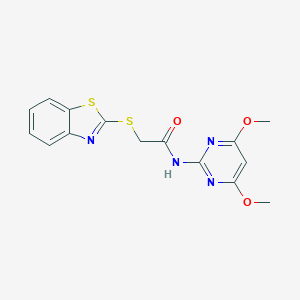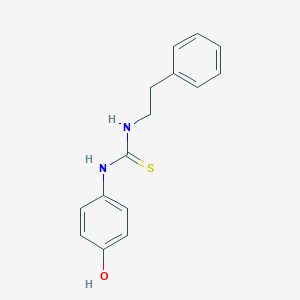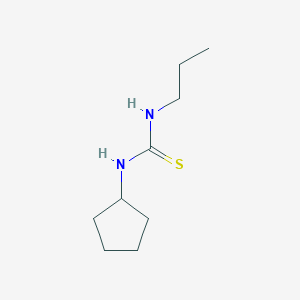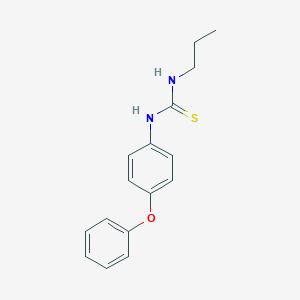![molecular formula C19H25N3O2S2 B216383 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiourea derivative that has shown promising results in scientific research, particularly in the fields of pharmacology and biochemistry.
Wirkmechanismus
The mechanism of action of 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. Some of these effects are:
1. Inhibition of cell proliferation: This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory effects: It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines.
3. Anti-bacterial effects: 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has been shown to inhibit the growth of various bacterial strains by disrupting their cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has several advantages and limitations for lab experiments. Some of the advantages are:
1. It has potent anti-cancer, anti-inflammatory, and anti-bacterial activity.
2. It is easy to synthesize and purify.
3. It has good stability and solubility in various solvents.
Some of the limitations are:
1. It is a toxic compound and requires proper handling and disposal.
2. It is relatively expensive compared to other compounds used in lab experiments.
3. Its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.
Zukünftige Richtungen
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has several potential future directions for scientific research. Some of these directions are:
1. Development of novel anti-cancer drugs: This compound has shown potent anti-cancer activity, making it a potential candidate for the development of novel anti-cancer drugs.
2. Investigation of its mechanism of action: Further studies are needed to understand the mechanism of action of this compound, which will help in the development of more effective drugs.
3. Evaluation of its toxicity: More studies are needed to evaluate the toxicity of this compound and its potential side effects.
4. Exploration of its applications in other fields: The potential applications of 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea in other fields such as agriculture and environmental science need to be explored.
Conclusion:
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is a thiourea derivative that has shown promising results in scientific research related to pharmacology, biochemistry, and medicinal chemistry. It has potent anti-cancer, anti-inflammatory, and anti-bacterial activity and has several potential future directions for scientific research. However, its mechanism of action is not fully understood, and more studies are needed to evaluate its toxicity and potential side effects.
Synthesemethoden
The synthesis of 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea involves the reaction between 4-Butylphenyl isothiocyanate and 4-Sulfamoylphenethylamine. This reaction takes place in the presence of a suitable solvent and a catalyst. The product obtained is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has been extensively studied for its potential applications in various fields. It has shown promising results in scientific research related to pharmacology, biochemistry, and medicinal chemistry. Some of the significant scientific research applications of this compound are:
1. Anti-cancer activity: Studies have shown that 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
3. Anti-bacterial activity: 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has been shown to exhibit significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
|---|---|
Molekularformel |
C19H25N3O2S2 |
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C19H25N3O2S2/c1-2-3-4-15-5-9-17(10-6-15)22-19(25)21-14-13-16-7-11-18(12-8-16)26(20,23)24/h5-12H,2-4,13-14H2,1H3,(H2,20,23,24)(H2,21,22,25) |
InChI-Schlüssel |
VSULVQPQJGRKBA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)

![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)

